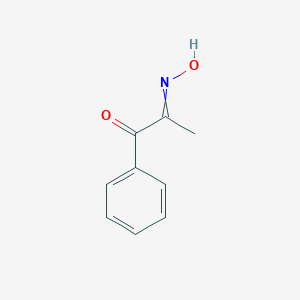

1-Phenyl-1,2-propanedione-2-oxime

Description

Significance and Research Context of α-Oximinoketones

α-Oximinoketones, characterized by an oxime group adjacent to a carbonyl group, are a class of compounds with broad research interest. Their importance stems from their ability to act as versatile building blocks in the synthesis of more complex molecules, including various heterocyclic compounds. The oxime moiety can function as a nucleophile, while the keto group provides an electrophilic site, allowing for a diverse range of chemical transformations. This dual reactivity is fundamental to their utility in the development of novel organic materials and pharmaceuticals.

Furthermore, α-oximinoketones are recognized for their capacity to form stable complexes with a wide array of metal ions. This chelating ability is exploited in analytical chemistry for the detection and quantification of metals, and in catalysis, where they can serve as ligands that influence the activity and selectivity of metal-catalyzed reactions. The study of α-oximinoketones, therefore, provides a rich field for investigating fundamental chemical principles and for developing practical applications.

Conventions in Nomenclature and Structural Representation of 1-Phenyl-1,2-propanedione-2-oxime

The systematic naming and structural depiction of 1-Phenyl-1,2-propanedione-2-oxime are governed by IUPAC (International Union of Pure and Applied Chemistry) guidelines to ensure clarity and consistency in scientific communication.

Nomenclature: The IUPAC name for this compound is (2Z)-2-(hydroxyimino)-1-phenylpropan-1-one. thermofisher.com However, it is frequently referred to by several other names in the literature, which can sometimes lead to confusion. These synonyms include:

Isonitrosopropiophenone chemeo.comnist.gov

α-Isonitrosopropiophenone chemeo.comnist.gov

2-(Hydroxyimino)propiophenone chemeo.comnist.gov

α-Oximinopropiophenone chemeo.comnist.gov

The name "1-Phenyl-1,2-propanedione-2-oxime" itself clearly indicates the parent dione (B5365651) structure (1-phenyl-1,2-propanedione) and the presence of an oxime group at the second carbon position.

Structural Representation: The chemical formula of 1-Phenyl-1,2-propanedione-2-oxime is C₉H₉NO₂. nist.govnih.gov Its structure consists of a phenyl group attached to a three-carbon chain. The first carbon of the propane (B168953) chain is part of a carbonyl group (ketone), and the second carbon is double-bonded to a nitrogen atom, which is, in turn, bonded to a hydroxyl group, forming the oxime functionality. The third carbon is a methyl group.

The presence of the C=N double bond in the oxime group gives rise to the possibility of stereoisomerism (E/Z isomers). The "(2Z)" designation in the IUPAC name specifies the configuration around this double bond, indicating that the hydroxyl group and the benzoyl group are on the same side of the C=N bond.

Table 1: Chemical Identifiers for 1-Phenyl-1,2-propanedione-2-oxime

| Identifier | Value |

|---|---|

| IUPAC Name | (2Z)-2-(hydroxyimino)-1-phenylpropan-1-one thermofisher.comwikidata.org |

| CAS Number | 119-51-7 thermofisher.comchemeo.comnist.gov |

| Molecular Formula | C₉H₉NO₂ nist.govnih.gov |

| Molecular Weight | 163.17 g/mol |

| InChI Key | YPINLRNGSGGJJT-JXMROGBWSA-N thermofisher.com |

Historical Trajectories and Key Milestones in Research on 1-Phenyl-1,2-propanedione-2-oxime

The investigation of 1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, has a history that parallels the development of modern organic chemistry. Early research focused on its synthesis and basic reactivity. One of the classical methods for its preparation involves the nitrosation of propiophenone (B1677668). orgsyn.org This reaction, often carried out using reagents like amyl nitrite (B80452) or methyl nitrite in the presence of an acid catalyst, has been a cornerstone for accessing this class of compounds. orgsyn.org

A significant milestone in the study of this compound was the discovery of its utility as a reagent in various chemical transformations. For instance, it can be hydrolyzed under acidic conditions to yield 1-phenyl-1,2-propanedione (B147261), a dicarbonyl compound with its own set of applications. chemdad.com This hydrolysis reaction underscores the role of 1-Phenyl-1,2-propanedione-2-oxime as a stable precursor to less stable dicarbonyl compounds.

In more recent decades, research has shifted towards exploring its more nuanced chemical behaviors and applications. This includes its use as a ligand in coordination chemistry, where it forms complexes with various metals. These metal complexes have been investigated for their potential catalytic activity in cross-coupling reactions and other organic transformations.

Furthermore, the compound has found application as a photoinitiator in polymer synthesis. google.com Its ability to generate radicals upon exposure to light makes it a valuable component in photocurable materials. The ongoing research into 1-Phenyl-1,2-propanedione-2-oxime and its derivatives continues to uncover new synthetic methodologies and applications, highlighting its enduring importance in the field of chemistry.

Structure

3D Structure

Properties

CAS No. |

119-51-7 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2Z)-2-hydroxyimino-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |

InChI Key |

YPINLRNGSGGJJT-YFHOEESVSA-N |

SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 |

Isomeric SMILES |

C/C(=N/O)/C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=NO)C(=O)C1=CC=CC=C1 |

melting_point |

114.0 °C |

Other CAS No. |

119-51-7 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

1-phenyl-1,2-propanedione-2-oxime alpha-isonitropropiophenone |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 1,2 Propanedione 2 Oxime

Direct Oximation Strategies

The most straightforward approach to synthesizing 1-Phenyl-1,2-propanedione-2-oxime involves the direct oximation of 1-Phenyl-1,2-propanedione (B147261). This method leverages the reaction between a carbonyl group and an oximation agent, typically hydroxylamine (B1172632). orgsyn.org

Oximation of 1-Phenyl-1,2-propanedione

The synthesis of 1-Phenyl-1,2-propanedione-2-oxime can be achieved by reacting 1-Phenyl-1,2-propanedione with hydroxylamine. orgsyn.org This reaction is a classic condensation reaction where the oxygen atom of a carbonyl group is replaced by the N-OH group. The starting material, 1-Phenyl-1,2-propanedione, is an α-diketone, meaning it has two adjacent carbonyl groups. chemicalbook.comnih.gov The reaction with hydroxylamine leads to the formation of a monoxime.

The reaction's regioselectivity is a key consideration. In the case of the unsymmetrical 1-Phenyl-1,2-propanedione, the hydroxylamine can theoretically react with either the C1 carbonyl (adjacent to the phenyl group) or the C2 carbonyl (adjacent to the methyl group). However, the product formed is predominantly 1-Phenyl-1,2-propanedione-2-oxime, indicating a preferential attack at the C2 position.

Mechanistic Considerations in Oximation Reactions

The oximation of a ketone is a nucleophilic addition-elimination reaction. The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the electrophilic carbonyl carbons of the dicarbonyl compound. nih.govkhanacademy.org This is typically followed by a proton transfer and the elimination of a water molecule to form the oxime.

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The stability of oximes is enhanced by resonance, which involves the lone pair of electrons on the oxygen atom. khanacademy.org In the case of 1-Phenyl-1,2-propanedione, the carbonyl group at the C2 position is generally more reactive towards nucleophiles than the C1 carbonyl, which is sterically hindered by the adjacent phenyl group and electronically deactivated by its conjugation with the aromatic ring. This steric and electronic influence directs the oximation to the C2 position.

Nitrosation Approaches

An alternative and widely used synthetic route involves the nitrosation of a ketone, specifically propiophenone (B1677668), to yield the target α-keto oxime. orgsyn.org This method relies on the introduction of a nitroso group at the α-carbon of the ketone, which then tautomerizes to the more stable oxime form.

Synthesis via Nitrosation of Propiophenone

The synthesis of 1-Phenyl-1,2-propanedione-2-oxime from propiophenone is a well-established procedure. orgsyn.org The reaction involves treating propiophenone with a nitrosating agent, such as an alkyl nitrite (B80452) (e.g., methyl nitrite or amyl nitrite), in the presence of an acid catalyst like hydrogen chloride. orgsyn.orggoogle.com The reaction proceeds by nitrosation at the α-carbon (the carbon atom adjacent to the carbonyl group), followed by tautomerization to the oxime.

This method is effective because the α-protons of ketones are acidic and can be removed to form an enol or enolate intermediate, which then reacts with the nitrosating agent. psu.edursc.org The reaction is generally carried out in a solvent like ether, ethanol (B145695), or toluene. orgsyn.orggoogle.com

Influence of Catalytic Systems and Reaction Parameters

The success of the nitrosation of propiophenone is highly dependent on the catalytic system and various reaction parameters.

Catalyst: The reaction is typically catalyzed by strong acids like hydrogen chloride gas. google.com The acid promotes the formation of the enol tautomer of propiophenone, which is the reactive species in the nitrosation reaction. psu.edursc.org

Nitrosating Agent: Various alkyl nitrites, including methyl nitrite, ethyl nitrite, and amyl nitrite, have been successfully used. orgsyn.orggoogle.com The choice of the nitrosating agent can influence the reaction rate and yield.

Temperature: The reaction temperature is a critical parameter. For instance, a patent describes the reaction being carried out at a temperature of 35-40°C. google.com Careful temperature control is necessary to manage the exothermic nature of the reaction and prevent side reactions.

Reactant Ratio: The molar ratio of the reactants, including the ketone, nitrosating agent, and catalyst, is optimized to maximize the yield. One patent specifies a propiophenone to hydrogen chloride to ethyl nitrite ratio of 1:0.3:1.1. google.com

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing the synthesis of 1-Phenyl-1,2-propanedione-2-oxime involves careful control of the reaction conditions to maximize the product yield and purity. In the nitrosation of propiophenone, for example, after the initial reaction, the product is typically extracted into an alkaline solution, from which it can be reprecipitated by the addition of acid. orgsyn.org This purification step helps to remove unreacted starting material and other impurities. The unreacted propiophenone can often be recovered from the organic layer and reused. orgsyn.org

The table below summarizes findings from various synthetic protocols for 1-Phenyl-1,2-propanedione-2-oxime, highlighting different starting materials, reagents, and conditions.

| Starting Material | Reagent(s) | Catalyst | Solvent(s) | Key Conditions | Reference |

| Propiophenone | Methyl Nitrite | Hydrogen Chloride | Ethyl Ether | Gentle reflux | orgsyn.org |

| Propiophenone | Ethyl Nitrite | Hydrogen Chloride | Ethanol, Toluene, Hexane | 35-40 °C | google.com |

| 1-Phenyl-1,2-propanedione | Hydroxylamine | Not specified | Not specified | Not specified | orgsyn.org |

Further purification of the crude product can be achieved by recrystallization from a suitable solvent, such as toluene, which can help to remove any remaining impurities and yield a product of high purity. orgsyn.org

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of 1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, is most commonly achieved through the α-oximination of propiophenone. This method stands out for its directness and relatively high yields. The reaction involves treating propiophenone with an alkyl nitrite in the presence of an acid catalyst, typically hydrogen chloride. The selectivity of this reaction is high, with the nitrosation occurring specifically at the α-carbon (the carbon atom adjacent to the carbonyl group), yielding the desired 2-oxime isomer.

Several variations of this primary route have been documented, differing mainly in the choice of solvent and the specific alkyl nitrite used. A comparative analysis reveals significant differences in efficiency and reaction conditions.

The classical method, detailed in Organic Syntheses, employs ethyl ether as the solvent and methyl nitrite as the nitrosating agent, which is generated in situ from sodium nitrite and sulfuric acid. While effective, this procedure requires a large volume of ether and provides a moderate yield of 65–68%. An advantage of this method is the ability to recover unreacted propiophenone from the ethereal solution after the reaction. For smaller-scale preparations, the use of higher-boiling alkyl nitrites like butyl nitrite is suggested for convenience, as they are liquids and can be added directly to the reaction mixture.

A significant improvement in efficiency is described in a patented method that substitutes the traditional ether solvent with an aliphatic alcohol, such as methanol (B129727). This process, which also uses methyl nitrite and a hydrogen chloride catalyst, reports a markedly higher yield of 87%. The key advantages cited are the reduced volume of solvent required and the simplified product isolation, which involves precipitation by adding water to the reaction medium. This alcohol-based route represents a more efficient and potentially more scalable approach to the synthesis.

Another variation, noted in a Chinese patent, utilizes ethanol as the solvent and ethyl nitrite as the reagent, with a reported yield of 63.8% after recrystallization. google.com This indicates that various combinations of alcoholic solvents and alkyl nitrites are viable, though with differing efficiencies.

The following table provides a comparative overview of the different nitrosation methods for producing 1-Phenyl-1,2-propanedione-2-oxime.

Table 1: Comparison of Synthetic Routes to 1-Phenyl-1,2-propanedione-2-oxime via Nitrosation of Propiophenone

| Feature | Ether-Based Method (Organic Syntheses) | Alcohol-Based Method (US Patent 3,090,812) | Alcohol-Based Method (CN 106883109 A) |

|---|---|---|---|

| Starting Material | Propiophenone | Propiophenone | Propiophenone |

| Nitrosating Agent | Methyl Nitrite (in situ) | Methyl Nitrite | Ethyl Nitrite |

| Catalyst | Hydrogen Chloride | Hydrogen Chloride | Hydrogen Chloride |

| Solvent | Ethyl Ether | Methanol | Ethanol |

| Reported Yield | 65-68% | 87% | 63.8% |

| Key Conditions | Large solvent volume, gentle reflux of ether | Temperature maintained at 25-35°C | Temperature maintained at 30-35°C |

| Product Isolation | Alkaline extraction and acid precipitation | Precipitation by water addition | Decompression to remove solvent, then recrystallization |

Alternative, though less direct, synthetic pathways to 1-Phenyl-1,2-propanedione-2-oxime exist. One such method is the reaction of 1-phenyl-1,2-propanedione with hydroxylamine. This is a standard oximation of a diketone. However, this route is inherently a two-step process if starting from propiophenone, as the diketone itself must first be synthesized, for instance, through the oxidation of propiophenone. Another multi-step route begins with esters of α-benzoylpropionic acid, involving saponification, nitrosation, and decarboxylation. These indirect methods are generally less efficient for the specific preparation of 1-Phenyl-1,2-propanedione-2-oxime compared to the direct nitrosation of propiophenone.

Reactivity and Reaction Mechanisms of 1 Phenyl 1,2 Propanedione 2 Oxime

Fundamental Reactivity Patterns: Nucleophilic and Electrophilic Characteristics

The oxime functional group (C=N-OH) is the primary center of reactivity in 1-phenyl-1,2-propanedione-2-oxime, endowing the molecule with both nucleophilic and electrophilic properties.

Nucleophilic Character : The presence of lone pairs of electrons on both the nitrogen and oxygen atoms confers nucleophilic character to the molecule. This allows it to act as a nucleophile, attacking various electrophilic centers. This nucleophilicity is fundamental to its role in coordination chemistry, where it can act as a versatile ligand, coordinating with metal ions through its nitrogen and oxygen donor atoms to form stable complexes.

Chemical Transformations Involving the Oxime Functional Group

The oxime moiety is the site of several important chemical transformations, including rearrangements, reductions, and oxidations.

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes that converts them into N-substituted amides. For ketoximes like 1-phenyl-1,2-propanedione-2-oxime, this transformation is a reliable method for synthesizing amides.

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is positioned anti (trans) to the hydroxyl group. The migration and the departure of the leaving group occur in a concerted step, leading to the formation of a nitrilium ion intermediate. Subsequent hydration (attack by water) of the nitrilium ion, followed by tautomerization, yields the final amide product.

The stereospecificity of the Beckmann rearrangement is a key feature; the migrating group is always the one anti-periplanar to the leaving group on the nitrogen atom. For 1-phenyl-1,2-propanedione-2-oxime, there are two possible geometric isomers (E/Z), which will determine whether the phenyl group or the methyl group migrates. Under acidic conditions, E/Z isomerization can occur, potentially leading to a mixture of amide products. The migratory aptitude generally follows the order: H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

A variety of acidic catalysts can be employed to promote the rearrangement.

| Catalyst/Reagent | Description |

| Strong Acids (H₂SO₄, PPA) | Commonly used acids for catalyzing the rearrangement. |

| Lewis Acids (ZnCl₂, Hg(II) complexes) | Act as metallic Lewis acid catalysts for the conversion. |

| Other Reagents (PCl₅, SOCl₂) | Convert the hydroxyl group into a better leaving group to facilitate the reaction. |

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation . This pathway becomes significant if the migrating group can form a stable carbocation. The fragmentation results in the formation of a nitrile and a carbocation.

The oxime group can be readily reduced to an amine, providing a valuable synthetic route to nitrogen-containing compounds. This transformation can be achieved using a variety of reducing agents and methods. The reduction of the adjacent ketone group can also occur, leading to diol products.

Common methods for the reduction of oximes to primary amines include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium or nickel.

Chemical Reduction : A wide range of chemical reagents can effectively reduce oximes. These include metal-based systems like sodium metal in alcohol and hydride reagents such as lithium aluminum hydride (LiAlH₄).

Biocatalytic Reduction : Enzymes, such as those found in baker's yeast, can be used for the asymmetric reduction of related diketones to chiral diols, highlighting the potential for biocatalytic approaches in modifying the propanedione backbone.

The table below summarizes various reducing systems used for the conversion of oximes and related ketones.

| Reducing Agent/System | Product Type |

| H₂ / Metal Catalyst (e.g., Pd, Ni) | Primary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Sodium Metal / Alcohol | Primary Amine |

| Baker's Yeast (on parent diketone) | Chiral Diol |

The oxidation of oximes can serve as a pathway to other nitrogen-containing functional groups. While strong oxidation typically converts oximes into nitro compounds, milder conditions can potentially yield nitroso compounds. The nitrogen atom in the oxime is in a lower oxidation state and can be oxidized. The reaction of alkyl nitrites with compounds having acidic alpha-protons, such as propiophenone (B1677668), can yield oximes, which is mechanistically related to the reverse of oxidation.

Reactions at the Propanedione Backbone and Phenyl Moiety

Beyond the reactivity of the oxime group, the carbonyl function and the phenyl ring of 1-phenyl-1,2-propanedione-2-oxime can also participate in chemical reactions.

The molecular structure of 1-phenyl-1,2-propanedione-2-oxime offers sites for substitution reactions on both the aliphatic backbone and the aromatic ring.

Reactions on the Phenyl Ring : The phenyl group is susceptible to electrophilic aromatic substitution. The keto-oxime side chain acts as a deactivating group and a meta-director for incoming electrophiles due to the electron-withdrawing nature of the carbonyl group. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the meta-position of the phenyl ring.

Coupling Reactions : The molecule has been shown to participate as a reactant in Sonogashira coupling reactions. This powerful carbon-carbon bond-forming reaction typically involves a terminal alkyne and an aryl or vinyl halide, suggesting that a halogenated derivative of 1-phenyl-1,2-propanedione-2-oxime could be used as a substrate.

Reactions on the Backbone : The molecule serves as a precursor for the synthesis of various heterocyclic systems, such as hydroimidazothiazoles, through reactions involving iodination and subsequent cyclization. This indicates that the backbone can be functionalized and used in cyclization strategies.

Coupling Reactions (e.g., Sonogashira, Allylation)

1-Phenyl-1,2-propanedione-2-oxime serves as a reactant in various carbon-carbon bond-forming coupling reactions, highlighting its utility in advanced organic synthesis. Its participation in reactions such as the Sonogashira coupling demonstrates its role as a building block for complex molecular architectures.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net 1-Phenyl-1,2-propanedione-2-oxime has been identified as a reactant involved in Sonogashira coupling reactions, indicating its utility as a substrate in these transformations. chemicalbook.comchemicalbook.com While specific mechanistic studies detailing the role of the α-oximino-ketone moiety in this context are specialized, the compound provides a scaffold that can be coupled with various alkynes to generate more complex, conjugated systems.

The versatility of the Sonogashira reaction under mild conditions has led to its widespread use in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The involvement of 1-Phenyl-1,2-propanedione-2-oxime in such reactions underscores its potential for creating diverse molecular structures.

Additionally, the compound is noted as a reactant in the allylation of aromatic aldehydes, a process that can be facilitated by imidazole oside catalysts. chemicalbook.comchemicalbook.com This suggests its role in nucleophilic addition reactions where the oxime or another part of the molecule may be modified or act as a directing group to facilitate the transformation.

Derivatization and Functionalization Strategies

The chemical structure of 1-Phenyl-1,2-propanedione-2-oxime, featuring a keto, an oxime, and a phenyl group, offers multiple sites for chemical modification. This allows for a wide range of derivatization and functionalization strategies to synthesize new compounds with tailored properties.

Synthesis of Thiosemicarbazone Derivatives

A significant derivatization route for 1-Phenyl-1,2-propanedione-2-oxime is its reaction with thiosemicarbazides to form thiosemicarbazone derivatives. This is typically achieved through a condensation reaction where the carbonyl group of the diketone moiety reacts with the primary amine of the thiosemicarbazide.

Research has shown that 1-Phenyl-1,2-propanedione-2-oxime reacts with N(4)-substituted thiosemicarbazides, such as 3-piperidylthiosemicarbazide and 3-hexamethyleneiminylthiosemicarbazide, to yield the corresponding 1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oximes. znaturforsch.com Similarly, reactions with 3-methyl- or 3-ethylthiosemicarbazide in refluxing ethanol (B145695) produce the respective N(4)-substituted thiosemicarbazones. washington.edu These derivatives are of interest for their coordination chemistry, as the resulting ligands can form stable complexes with metal ions like nickel(II). znaturforsch.comwashington.edu

The synthesis conditions for these derivatives are generally straightforward, as summarized in the table below.

| Thiosemicarbazide Reactant | Solvent | Reaction Conditions | Resulting Product | Reference |

| 3-piperidylthiosemicarbazide | Not Specified | Not Specified | HPopip | znaturforsch.com |

| 3-hexamethyleneiminylthiosemicarbazide | Not Specified | Not Specified | HPohexim | znaturforsch.com |

| 3-methylthiosemicarbazide | 95% Ethanol | Reflux for 3 hours | H2Po4M | washington.edu |

| 3-ethylthiosemicarbazide | 95% Ethanol | Reflux for 3 hours | H2Po4E | washington.edu |

Other Synthetic Routes for Chemical Modification

Beyond the formation of thiosemicarbazones, 1-Phenyl-1,2-propanedione-2-oxime is a precursor for various other chemical modifications and is used in the synthesis of diverse heterocyclic systems and complexes.

Notable synthetic applications include:

Synthesis of Hydroimidazothiazoles : The compound is used as a reactant for creating hydroimidazothiazole structures through iodination and cyclization reactions. chemicalbook.comchemicalbook.com

Formation of Metal Complexes : It serves as a ligand in coordination chemistry. For instance, it is a reactant in the synthesis of cyclometalated iridium complexes, which are studied for their photophysical and electrochemical properties. chemicalbook.comchemicalbook.com

Beckmann Rearrangement : As an α-oximinoketone, it can undergo the Beckmann rearrangement, a classic organic reaction that transforms the oxime functional group into an amide. chemicalbook.comchemicalbook.com

Reduction of the Oxime Group : The oxime can be reduced to an amine. For example, the related compound l-1-phenyl-1-hydroxy-2-propanone oxime is reduced using a nickel-aluminium catalyst to produce l-erythro-2-amino-1-phenyl-1-propanol, indicating a potential pathway for creating amino alcohol derivatives from similar precursors. google.com

These varied reaction pathways illustrate the compound's role as a versatile intermediate in organic synthesis, enabling access to a broad spectrum of more complex molecules.

Coordination Chemistry and Metal Complexation of 1 Phenyl 1,2 Propanedione 2 Oxime

Ligand Properties and Diverse Coordination Modes

1-Phenyl-1,2-propanedione-2-oxime is a versatile ligand due to the presence of both nitrogen and oxygen donor atoms within its structure, enabling it to coordinate with metal ions in several ways. The α-dicarbonyl monoxime arrangement is crucial to its reactivity and its capacity to act as a flexible ligand in the formation of diverse metal complexes.

The primary coordination mode involves N/O bidentate chelation, where the ionized form of the ligand, 1-phenyl-1,2-propanedione-2-oximato (ppdm), coordinates to a metal center through the nitrogen of the oxime group and the oxygen of the carbonyl group. This forms a stable five-membered chelate ring. However, monodentate coordination is also possible, typically through the oximate nitrogen donor atom. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the solvent system used for synthesis, and the steric and electronic properties of other co-ligands in the complex.

Formation and Characterization of Transition Metal Complexes

The ability of 1-Phenyl-1,2-propanedione-2-oxime to form stable complexes with a variety of transition metals has been an area of active research. The following sections detail the synthesis and characterization of its complexes with specific metals.

While specific studies on cyclometalated iridium complexes featuring 1-Phenyl-1,2-propanedione-2-oxime as the primary ligand are not extensively documented in the reviewed literature, this compound is recognized as a crucial component in the synthesis of such complexes for investigating their photophysical and electrochemical properties. The general class of cyclometalated iridium(III) complexes is of great interest for applications in organic light-emitting diodes (OLEDs) and sensors.

These complexes typically exhibit strong phosphorescence with good quantum efficiencies and microsecond-range room temperature lifetimes, arising from the strong spin-orbit coupling of the iridium center which facilitates formally forbidden transitions. nih.gov The emission color and electrochemical properties of these complexes can be tuned by modifying the ligands. For instance, the introduction of fluorine substituents on cyclometalated ligands can stabilize the highest occupied molecular orbital (HOMO) energy levels. nih.gov The photophysical and electrochemical properties of iridium(III) complexes are largely influenced by the nature of the cyclometalating and ancillary ligands. nih.govresearchgate.net

The reaction of the ionized form of 1-Phenyl-1,2-propanedione-2-oxime (ppdm) with trimethylplatinum(IV) sulfate in an aqueous acetone solution yields the facial complex fac-[PtMe₃(ppdm)(H₂O)]. This complex can further react with ligands like 3,5-lutidine and 2,2'-bipyridine to form stable 1:1 adducts.

In the resulting complexes, fac-[PtMe₃(ppdm)(H₂O)] and fac-[PtMe₃(ppdm)(3,5-lut)], the ppdm ligand acts as a bidentate chelate, coordinating through its nitrogen and oxygen atoms. However, in the complex with 2,2'-bipyridine, fac-[PtMe₃(ppdm)(bipy)], the ppdm ligand coordinates in a monodentate fashion through the oximate nitrogen atom.

The parent complex, fac-[PtMe₃(ppdm)(H₂O)], exhibits interesting dynamic behavior in polar solvents such as DMSO, methanol (B129727), or acetone. It forms species of the general formula fac-[PtMe₃(ppdm)(solv)], which undergo an intramolecular "windscreen-wiper" fluxional rearrangement. The stereodynamics of this process have been studied using two-dimensional exchange spectroscopy, revealing the influence of the solvent on the energetics of the rearrangement.

Table 1: Coordination Modes of 1-Phenyl-1,2-propanedione-2-oximato (ppdm) in Trimethylplatinum(IV) Complexes

| Complex | ppdm Coordination Mode |

| fac-[PtMe₃(ppdm)(H₂O)] | N/O Bidentate Chelate |

| fac-[PtMe₃(ppdm)(3,5-lut)] | N/O Bidentate Chelate |

| fac-[PtMe₃(ppdm)(bipy)] | Monodentate (N-donor) |

This table is based on data from the synthesis and NMR investigation of 1-Phenyl-1,2-propanedione-2-oxime complexes of trimethylplatinum(IV).

The preparation of copper(II), nickel(II), and manganese(II) complexes with 1-Phenyl-1,2-propanedione-2-oxime and its derivatives has been explored, often leading to complexes with interesting structural and electronic properties.

Derivatives of 1-Phenyl-1,2-propanedione-2-oxime, such as its thiosemicarbazone (PPDOT), have been shown to form colored complexes with copper(II) and nickel(II). For instance, the thiosemicarbazone derivative forms a six-coordinate nickel(II) complex, [Ni(Pohexim)₂], where two monoanionic ligands coordinate in a meridional fashion through the oxime nitrogen, the thiosemicarbazone imine nitrogen, and the thiolato sulfur atoms.

In general, copper(II) complexes with oxime-based ligands can exist as monomers, dimers, or polymers, and often exhibit distorted geometries due to the Jahn-Teller effect. redalyc.orgmdpi.com Nickel(II) can form complexes with various geometries, including octahedral and square planar, depending on the ligand field strength and steric factors. longdom.orgmdpi.comchemijournal.comresearchgate.net Manganese(II) complexes with oxime-containing ligands have also been synthesized and characterized, often resulting in octahedral or distorted octahedral geometries. nih.govosti.gov

Table 2: Spectrophotometric Data for Cu(II) and Ni(II) Complexes with a Derivative of 1-Phenyl-1,2-propanedione-2-oxime

| Metal Ion | Complexing Agent | λmax (nm) |

| Copper(II) | 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone | 465 |

| Nickel(II) | 1-Phenyl-1,2-propanedione-2-oxime thiosemicarbazone | 395 |

This table presents the maximum absorbance wavelengths for the complexes of Copper(II) and Nickel(II) with a thiosemicarbazone derivative of 1-Phenyl-1,2-propanedione-2-oxime.

Binuclear and Polynuclear Metal Complexes

The deprotonated oximato group of 1-Phenyl-1,2-propanedione-2-oxime is an excellent bridging ligand, facilitating the formation of binuclear and polynuclear metal complexes. These multi-metallic structures are of significant interest due to their potential for unique magnetic, electronic, and catalytic properties.

For example, binuclear nickel(II) complexes, such as [Ni(Po4M)]₂ and [Ni(Po4E)]₂, have been synthesized using thiosemicarbazone derivatives of the parent oxime. In these complexes, the oximato N-O group acts as a bridge, leading to a centrosymmetric arrangement of two planar nickel centers. The formation of such polynuclear structures highlights the versatility of the oximato bridge in constructing complex molecular architectures. While the reviewed literature provides examples with derivatives, it underscores the potential of 1-Phenyl-1,2-propanedione-2-oxime itself to form a variety of binuclear and polynuclear complexes with different transition metals.

Oximato-Bridged Systems

Research into related oxime-containing ligands has demonstrated the adaptability of the oximato bridge in constructing a variety of polynuclear architectures. For instance, a series of polynuclear nickel(II) clusters, including tetrametallic, hexametallic, and nonametallic species, have been synthesized. In one such tetrametallic nickel(II) complex, two bioctahedral units are linked by a two-atom (-N-O-) oximate bridge.

The magnetic properties of these oximato-bridged systems are a key area of investigation. Variable-temperature magnetic susceptibility measurements of a tetranuclear Nickel(II) complex with an oximato bridge have revealed both ferromagnetic and antiferromagnetic interactions between the nickel(II) centers, which are mediated by different bridging pathways within the cluster.

| Parameter | Value |

|---|---|

| J₁ (cm⁻¹) | +8.0 |

| J₂ (cm⁻¹) | -16.0 |

| g | 2.19 |

Similarly, oximato-bridged copper(II) complexes exhibit noteworthy magnetic behaviors. A dinuclear copper(II) complex featuring an oxalate bridge alongside other ligands has been shown to display weak ferromagnetic interaction. The nature of the magnetic interaction in these systems is highly dependent on the geometry of the bridging unit and the orientation of the magnetic orbitals of the copper(II) ions.

Thiosemicarbazone Derivatives of 1-Phenyl-1,2-propanedione-2-oxime as Ligands in Metal Coordination

The derivatization of 1-phenyl-1,2-propanedione-2-oxime with thiosemicarbazide leads to the formation of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), a ligand with significant applications in coordination chemistry.

Coordination Chemistry of 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone (PPDOT)

The coordination chemistry of PPDOT and its N(4)-substituted derivatives has been explored, revealing their ability to form stable complexes with various metal ions. The synthesis of these derivatives is typically achieved through a condensation reaction between 1-phenyl-1,2-propanedione-2-oxime and a thiosemicarbazide or its N(4)-substituted analogues.

For example, the reaction with 3-piperidylthiosemicarbazide and 3-hexamethyleneiminylthiosemicarbazide yields the corresponding 1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oximes, HPopip and HPohexim, respectively. The crystal structure of a six-coordinate nickel(II) complex, [Ni(Pohexim)₂], shows two monoanionic oxime-thiosemicarbazone ligands coordinated in a meridional arrangement. This coordination occurs via the oxime nitrogen, the thiosemicarbazone imine nitrogen, and the thiolato sulfur atoms.

Furthermore, binuclear nickel(II) complexes, such as [Ni(Po4M)]₂ and [Ni(Po4E)]₂, have been synthesized using 1-phenyl-1-{N(4)-methylthiosemicarbazone}-2-oximepropane (H₂Po4M) and 1-phenyl-1-{N(4)-ethylthiosemicarbazone}-2-oximepropane (H₂Po4E). In these complexes, the bridging is facilitated by the oximato N-O group, resulting in a centrosymmetric arrangement of the two planar nickel centers.

Applications in Metal Ion Sensing and Extraction

The analytical utility of PPDOT has been demonstrated in the simultaneous spectrophotometric determination of copper(II) and nickel(II). The reagent forms distinct colored complexes with these metal ions in a sodium acetate-acetic acid buffer medium. The copper complex exhibits maximum absorbance at 465 nm, while the nickel complex shows maximum absorbance at 395 nm. This differential absorbance allows for their simultaneous quantification in various samples, including edible oils and seeds.

| Metal Ion | Maximum Absorbance (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (μg cm⁻²) |

|---|---|---|---|

| Copper(II) | 465 | 0.575 × 10⁴ | 0.0118 |

| Nickel(II) | 395 | 1.20 × 10⁴ | 0.00503 |

The composition of both the copper and nickel complexes with PPDOT has been determined to be 1:2 (Metal:Ligand) by Job's and molar ratio methods.

In addition to spectrophotometric sensing, PPDOT has been utilized in solid-phase extraction for the preconcentration of metal ions. A method involving chloromethylated polystyrene modified with PPDOT has been developed for the on-line preconcentration and determination of Cu(II) in water, soil, and food samples by flame atomic absorption spectrometry (FAAS). This system allows for the retention of copper at pH 5.0, followed by elution with 1.0 M HNO₃ for subsequent analysis.

Spectroscopic and Structural Elucidation of 1 Phenyl 1,2 Propanedione 2 Oxime and Its Complexes

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopy is a fundamental tool for probing the molecular features of 1-phenyl-1,2-propanedione-2-oxime. By analyzing the interaction of the compound with electromagnetic radiation, specific structural details can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in elucidating the precise atomic arrangement of 1-phenyl-1,2-propanedione-2-oxime. Both ¹H and ¹³C NMR spectra offer a map of the chemical environments of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of 1-phenyl-1,2-propanedione-2-oxime, distinct signals corresponding to the methyl protons, the aromatic protons of the phenyl group, and the hydroxyl proton of the oxime group are observed. The chemical shifts of these protons provide information about their local electronic environment. chemicalbook.com

Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. chemicalbook.com Resonances for the methyl carbon, the carbonyl carbon, the oximino carbon, and the various carbons of the phenyl ring can be identified, confirming the compound's structural integrity. chemicalbook.com

Table 1: Predicted NMR Data for 1-Phenyl-1,2-propanedione-2-oxime

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | Varies; distinct peaks for methyl, phenyl, and hydroxyl protons |

| ¹³C | Varies; distinct peaks for methyl, carbonyl, oximino, and phenyl carbons |

This is an interactive table. Specific chemical shift values can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 1-phenyl-1,2-propanedione-2-oxime. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. chemicalbook.com For instance, a strong absorption band is typically observed for the C=O (carbonyl) group, while the O-H stretching of the oxime group and the C=N bond also give rise to distinct peaks. researchgate.netnist.gov The region corresponding to the aromatic C-H and C=C stretching vibrations further confirms the presence of the phenyl ring. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of 1-phenyl-1,2-propanedione-2-oxime is characterized by absorption bands resulting from π → π* and n → π* transitions associated with the aromatic ring and the conjugated keto-oxime system. The maximum absorption wavelength (λmax) is reported to be around 398 nm in methanol (B129727). chemdad.com

Table 2: Key IR Absorption Bands for 1-Phenyl-1,2-propanedione-2-oxime

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (oxime) | ~3418 |

| C=O (carbonyl) | ~1607 |

| C=N (oxime) | ~1643 |

| Aromatic C-H/C=C | Varies |

This is an interactive table. The exact positions of the absorption bands can be influenced by the sample's physical state (e.g., solid, solution) and intermolecular interactions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to study systems with unpaired electrons. While 1-phenyl-1,2-propanedione-2-oxime itself is not paramagnetic, its coordination complexes with certain transition metals, such as copper(II), can be. In such cases, EPR spectroscopy becomes a powerful tool for characterizing the electronic structure and the environment of the paramagnetic metal center. The EPR spectrum can provide information on the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonding.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction studies of 1-phenyl-1,2-propanedione-2-oxime reveal its molecular conformation. These studies can determine the relative orientations of the phenyl group, the dione (B5365651) moiety, and the oxime group. Furthermore, the analysis of the crystal packing can identify and characterize intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group. These hydrogen bonds can play a crucial role in stabilizing the crystal lattice.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-Phenyl-1,2-propanedione-2-oxime |

| Copper(II) |

| Nickel(II) |

| Palladium |

| Iridium |

| (1R, 2S)-1-phenyl-1, 2-propanediol |

| (1R, 2R)-1, 2-propanediols |

| (1S, 2S)-1, 2-propanediols |

| (1R)-α-ketols |

| (2S)-α-ketols |

| (E)-1-phenyl-1,2-propanedione 2-(O-methyloxime) |

| (-)-norephedrine |

| (R)-(-)-phenylacetylcarbinol |

| (S)-(+)-phenylacetylcarbinol |

| (R)-1-hydroxy-1-phenylpropanone |

| (1R,2S)-1-phenyl-1,2-propanediol |

| Cinchonidine |

| Rhodium |

| 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone |

| 1-Phenyl-1,2-propanedione-2-(O-ethoxycarbonyl oxime) |

| Ethyl chloroformate |

| Triton X-100 |

| 2-Phenoxyethanol |

| Dibenzoyl peroxide |

| 1-(2,5-Dimethoxyphenyl)-2-oximino-1-propanone |

| Nitrosobenzene |

| Acetophenone |

| B-BENZILMONOXIME |

| 1-PHENYL-1,2,3-BUTANETRIONE 2-OXIME |

| 2-(2-PYRIDINYL)-(3H)-INDOL-3-ONE-1-OXIDE 4-METHYLBENZENESULFONATE |

| 2-(2-PYRIDYL)-3H-INDOL-3-ONE N-OXIDE |

| INDAN-1,2-DIONE-2-OXIME |

| 1-Phenyl-1,2-propanedione (B147261) 1-oxime |

| 2-[[(ETHOXYCARBONYL)OXY]IMINO]-1,2-DIPHENYLETHAN-1-ONE |

| 1-(4-FLUORO-PHENYL)-PROPANE-1,2-DIONE 2-OXIME |

Thermal Analysis for Stability and Decomposition Pathways

The thermal stability of 1-phenyl-1,2-propanedione-2-oxime and its complexes is a critical parameter for their handling and potential applications. Studies on related oxime complexes provide a framework for understanding their thermal behavior.

For instance, the thermal analysis of platinum(II) and palladium(II) complexes with other planar aromatic oximes has shown that the metal complexes exhibit significantly higher thermal stability compared to the free ligands. The pure organic ligands often undergo a vigorous exothermic decomposition at lower temperatures, while their corresponding metal complexes decompose at considerably higher temperatures. researchgate.netbohrium.comwustl.edu This enhanced stability is a common feature of coordination compounds.

In the case of cobalt(II) complexes with ligands containing similar functionalities, thermal decomposition often proceeds in a stepwise manner. An initial dehydration step is followed by the pyrolysis of the organic ligand, with the final product being a stable cobalt oxide. shd-pub.org.rsnih.gov The analysis of the evolved gases during decomposition can further clarify the breakdown mechanism of the organic moiety.

While specific, detailed thermal analysis data for a broad range of 1-phenyl-1,2-propanedione-2-oxime complexes is not extensively documented in publicly available literature, the general principles of thermal decomposition of transition metal complexes can be applied. The decomposition process is influenced by the strength of the metal-ligand bond and the nature of the anion present in the complex.

Below are representative data tables that illustrate the type of information obtained from the thermal analysis of related transition metal complexes.

Table 1: Thermal Decomposition Data for a Representative Cobalt(II) Complex

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Assignment |

| 1 | 80 - 150 | 8.5 | 8.2 | Loss of hydrated water molecules |

| 2 | 200 - 450 | 65.2 | 64.8 | Decomposition of the organic ligand |

| Final Residue | > 450 | - | - | Cobalt(II,III) oxide |

This table is illustrative and based on typical data for related cobalt complexes.

Table 2: Comparative Thermal Stability of Ni(II) Complexes with Different Anions

| Complex | Decomposition Onset Temperature (°C) | Final Residue |

| [Ni(L)2(NO3)2] | 235 | NiO |

| [Ni(L)2Cl2] | 250 | NiO |

| [Ni(L)2Br2] | 265 | NiO |

L represents a generic organic ligand similar to 1-phenyl-1,2-propanedione-2-oxime. This table illustrates the influence of the anion on thermal stability, based on findings for related nickel complexes. researchgate.net

The study of the thermal behavior of 1-phenyl-1,2-propanedione-2-oxime and its complexes is essential for understanding their intrinsic properties. The data obtained from TGA, DTA, and DSC analyses provide a comprehensive picture of their stability and the chemical transformations they undergo at elevated temperatures. Further research focusing specifically on a wider array of transition metal complexes of this particular ligand would provide more detailed and targeted insights.

Computational and Theoretical Studies on 1 Phenyl 1,2 Propanedione 2 Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a range of chemical systems. DFT calculations can predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Theoretical studies on the related isomer, 1-phenyl-1,2-propandione-1-oxime, have utilized DFT, specifically the B3LYP functional, to explore its potential energy surface. researchgate.net Such calculations help identify stable conformers and tautomers. For instance, calculations have shown that the oxime tautomer is more stable than its nitroso counterparts, with the syn-oxime being the most stable conformer. researchgate.net The solvent can influence the relative stabilities of isomers; for example, the syn-oxime is preferred in chloroform (B151607), while the anti-oxime is more stable in DMSO. researchgate.net

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com These descriptors are calculated from the energies of the frontier orbitals, the ionization potential (IP), and the electron affinity (EA). mdpi.com

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | χ = -μ | Power to attract electrons |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

These descriptors allow for the prediction of how a molecule like 1-Phenyl-1,2-propanedione-2-oxime would behave in a chemical reaction. mdpi.com Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surfaces of reacting systems. This involves locating transition states and calculating activation barriers, providing a detailed picture of how a reaction proceeds.

For the related 1-phenyl-1,2-propandione-1-oxime, computational studies at the Hartree-Fock (HF), DFT (B3LYP), and Møller-Plesset (MP2) levels of theory have been conducted to understand the inter-conversion between its various tautomers and conformers. researchgate.net The study identified five stable conformers for the oxime by analyzing rotations around single bonds. researchgate.net The order of stability for the global minima of the different tautomers was determined to be: 1-phenyl-1,2-propandione-1-oxime > 1-nitroso-1-phenyl-2-propanone > 1-nitroso-1-phenyl-1-propen-2-ol > 2-hydroxy-1-phenyl-propenone oxime > 3-nitroso-3-phenyl-propen-2-ol. researchgate.net

These models can also predict the energy barriers for these transformations. For example, at the MP4/6-311G*//MP2/6-31G** + ZPE level of theory, the tautomerization barrier for the 1-oxime was predicted to be 10.96 kcal/mol. researchgate.net The rotational barrier around the C–O single bond in the syn-oxime was found to be 7.57 kcal/mol. researchgate.net Such data is critical for understanding the dynamic behavior of the molecule.

Table 2: Calculated Energy Barriers for 1-Phenyl-1,2-propandione-1-oxime

| Process | Level of Theory | Calculated Barrier (kcal/mol) |

|---|---|---|

| Tautomerization | MP4/6-311G*//MP2/6-31G** + ZPE | 10.96 researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Analysis in Related Chemical Systems

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of compounds with a specific property of interest using statistical models. nih.gov The fundamental principle is that the structure of a molecule dictates its properties. youtube.com QSPR models are developed by calculating a set of molecular descriptors and then using statistical techniques, like multiple linear regression, to find a mathematical relationship between these descriptors and the observed property. nih.gov

While specific QSPR studies on 1-Phenyl-1,2-propanedione-2-oxime are not widely documented, the methodology has been successfully applied to various classes of organic compounds, demonstrating its potential for predicting properties of α-oximinoketones.

For instance, QSPR models have been developed for:

Adsorption of organic pollutants by carbon nanotubes: These models use 2D descriptors to predict the adsorption capacity, finding that factors like the number of aromatic rings, molecular size, and the presence of polar groups enhance adsorption. rsc.org

Singlet oxygen generation by pteridines: A QSPR study found a significant correlation between the quantum yield of singlet oxygen generation and descriptors like HOMO energy and electronegativity, calculated using semi-empirical methods. rsc.org

Physicochemical properties of aliphatic alcohols: QSPR has been used to predict properties like boiling point, water solubility, and partition coefficients with high accuracy. nih.govnih.gov

The development of a QSPR model for α-oximinoketones would involve calculating a variety of descriptors, such as constitutional, topological, geometric, and quantum-chemical descriptors. These models could then be used for the rapid screening and prediction of properties like reactivity, solubility, or biological activity for new or unmeasured compounds in this class. The statistical quality and predictive power of such models are typically validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. rsc.orgrsc.org

Applications in Advanced Organic Synthesis and Functional Materials Science

Utilization as a Reagent and Intermediate in Complex Molecule Synthesis

1-Phenyl-1,2-propanedione-2-oxime, also known as α-isonitrosopropiophenone, is a versatile building block in organic chemistry. Its unique structure, featuring adjacent carbonyl and oxime functionalities, allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthesis of Hydroimidazothiazoles via Iodination and Cyclization Reactions

A notable application of 1-phenyl-1,2-propanedione-2-oxime is in the synthesis of hydroimidazothiazoles. This class of heterocyclic compounds is of interest due to their potential biological activities. The synthesis involves a sequence of iodination followed by cyclization. The oxime group of 1-phenyl-1,2-propanedione-2-oxime is a key reactive site in this transformation, facilitating the construction of the fused ring system characteristic of hydroimidazothiazoles.

Construction of Heterocyclic Compounds

The reactivity of 1-phenyl-1,2-propanedione-2-oxime extends to the construction of a variety of other heterocyclic compounds. Its ability to act as a precursor is demonstrated in the synthesis of substituted pyridines, a core structure in many pharmaceuticals and functional materials. orgsyn.org For instance, related O-acetyl oximes can undergo a [3+3]-type condensation with α,β-unsaturated aldehydes in the presence of a copper(I) salt to yield pyridines regioselectively. orgsyn.org Furthermore, 1-phenyl-1,2-propanedione-2-oxime serves as a starting material for producing quinoxalines, such as 2-methyl-3-phenyl-quinoxaline.

The compound's utility is also highlighted in its participation in carbon-carbon bond-forming reactions like the Sonogashira coupling, further expanding its role in synthesizing complex organic structures.

Role in the Synthesis of Pharmaceutical Intermediates and Natural Products

1-Phenyl-1,2-propanedione-2-oxime and its parent compound, 1-phenyl-1,2-propanedione (B147261), are recognized as valuable pharmaceutical intermediates. thegoodscentscompany.com The parent diketone, for which the oxime is a direct derivative and synthetic precursor, has been utilized in the synthesis of opioid receptor agonists intended for treating gastrointestinal disorders. chemdad.com The enantioselective hydrogenation of 1-phenyl-1,2-propanedione is a key step in producing chiral molecules like 1-phenylpropane-1,2-diol, which are important building blocks in pharmaceutical synthesis. chemdad.com

Integration into Catalytic Systems

The ability of the oxime group to coordinate with metal ions makes 1-phenyl-1,2-propanedione-2-oxime a valuable ligand precursor in catalysis.

Precursors for Homogeneous and Heterogeneous Catalysts in Organic Transformations

1-Phenyl-1,2-propanedione-2-oxime serves as a ligand in the formation of palladium complexes that are active catalysts in cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Additionally, derivatives like 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) can be immobilized onto polymer supports, such as chloromethylated polystyrene. This creates a solid-phase sorbent for the preconcentration of metal ions like copper, showcasing its role in developing heterogeneous systems for analytical or catalytic purposes. thegoodscentscompany.com

Development of Functional Materials

The reactivity of 1-phenyl-1,2-propanedione-2-oxime has been harnessed in the creation of specialized functional materials.

It can act as a radical photo-initiator, a key component in the synthesis of polymers. Upon exposure to light, it can generate reactive species that initiate polymerization reactions. Furthermore, its derivative, 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), has been successfully used to create a novel sorbent material. thegoodscentscompany.com When bonded to a polystyrene backbone, this material demonstrates effective online preconcentration and determination of copper from various environmental and food samples, highlighting its application in analytical and materials science. thegoodscentscompany.com

Polymeric Materials and Surface Functionalization

1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, serves as a versatile compound in the realm of polymer science, primarily through its function as a radical photoinitiator. Photoinitiators are substances that, upon absorption of light, generate reactive species (radicals, cations, or anions) that initiate polymerization reactions. The utility of 1-Phenyl-1,2-propanedione-2-oxime in this capacity is crucial for the synthesis of various polymers.

The oxime group within the molecule's structure is key to its activity. This functional group can undergo cleavage upon exposure to ultraviolet (UV) light, leading to the formation of radicals that can initiate the polymerization of monomer units. This property is harnessed in photopolymerization, a process that uses light to trigger the rapid conversion of a liquid monomer into a solid polymer.

A notable derivative, 1-Phenyl-1,2-propanedione-2-(O-benzoyloxime), has been specifically highlighted for its enhanced performance in photopolymerization processes. The addition of a benzoyl group to the oxime oxygen improves the compound's stability under UV irradiation, making it a more efficient photoinitiator. This enhanced stability is a significant factor in achieving controlled and efficient polymerization, which is critical in various industrial applications.

One of the specialized applications of this compound and its derivatives is in the formulation of light-cured resin-based restorative dental materials. sigmaaldrich.com In this context, the photoinitiator is a critical component of the dental composite, enabling the material to be hardened on demand by exposure to a specific wavelength of light. This allows for precise placement and shaping of the restorative material before it is cured. The potential for further exploration and enhancement of dental materials through the use of 1-Phenyl-1,2-propanedione-based photoinitiating systems is an active area of research. sigmaaldrich.com A patent also describes a synthetic method for a novel photoinitiator, 1-phenyl-1,2-propanedione, highlighting the ongoing innovation in this field. google.com

| Application Area | Compound/Derivative | Key Finding |

| Polymer Synthesis | 1-Phenyl-1,2-propanedione-2-oxime | Acts as a radical photo-initiator. |

| Photopolymerization | 1-Phenyl-1,2-propanedione-2-(O-benzoyloxime) | Exhibits improved stability under UV light, enhancing polymerization efficiency. |

| Dental Materials | 1-Phenyl-1,2-propanedione | Used in photoinitiating systems for resin-based restorative materials. sigmaaldrich.com |

Optical and Luminescence Materials

The application of 1-Phenyl-1,2-propanedione-2-oxime extends into the field of optical and luminescence materials, primarily through its role as a ligand in the synthesis of metal complexes with specific photophysical properties. The oxime functional group is an effective chelating agent, capable of forming stable complexes with a variety of metal ions.

Research has shown its use in the synthesis of cyclometalated Iridium(III) complexes. These types of complexes are of significant interest in materials science due to their unique photophysical and electrochemical characteristics, which often include strong luminescence and high quantum yields. The properties of the resulting iridium complex are influenced by the structure of the ligands surrounding the metal center. By incorporating 1-Phenyl-1,2-propanedione-2-oxime as a ligand, it is possible to tune the electronic properties of the complex and, consequently, its emissive behavior. These complexes are studied for their potential applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

While direct applications of 1-Phenyl-1,2-propanedione-2-oxime as a standalone optical or luminescent material are not widely reported, its importance as a building block for more complex functional materials is evident. The ability to form stable and photophysically active metal complexes makes it a valuable tool for researchers developing new materials with tailored optical and luminescent properties.

| Research Area | Application of 1-Phenyl-1,2-propanedione-2-oxime | Significance |

| Luminescent Materials | Synthesis of cyclometalated Iridium complexes. | The compound acts as a ligand, enabling the formation of complexes with potential for use in OLEDs and sensors due to their photophysical and electrochemical properties. |

| Photophysical Studies | Used in the creation of metal complexes for electrochemical and photophysical investigation. | Allows for the study of structure-property relationships in luminescent metal complexes. |

Advanced Analytical Methodologies for 1 Phenyl 1,2 Propanedione 2 Oxime and Its Derivatives

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives. High-Performance Liquid Chromatography (HPLC), in particular, stands out for its efficiency and versatility in both analytical and preparative scale applications.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

Reverse-phase HPLC (RP-HPLC) is a widely employed method for the analysis of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives. sielc.comsielc.com This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

A common HPLC method for 1-Phenyl-1,2-propanedione-2-oxime utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid is often replaced with a volatile acid like formic acid to ensure compatibility. sielc.com This method is not only suitable for analytical quantification but is also scalable for the preparative isolation of the compound and its impurities. sielc.com

Similarly, a derivative, 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime], can be analyzed under similar conditions using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

HPLC Method Parameters for 1-Phenyl-1,2-propanedione-2-oxime and its Derivative

| Parameter | 1-Phenyl-1,2-propanedione-2-oxime | 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] |

|---|---|---|

| Chromatographic Mode | Reverse-Phase (RP) | Reverse-Phase (RP) |

| Stationary Phase (Column) | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Application Scale | Analytical and Preparative | Analytical and Preparative |

Spectrophotometric Determination Methods

Spectrophotometry provides a simple, rapid, and cost-effective approach for the quantification of substances, including metal ions, through the measurement of light absorption. Derivatives of 1-Phenyl-1,2-propanedione-2-oxime have been effectively utilized as chromogenic reagents in these methods.

Colorimetric Reactions for Metal Ion Quantification

A notable derivative, 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), has been identified as a valuable reagent for the simultaneous spectrophotometric determination of copper(II) and nickel(II) ions. nih.gov This compound forms colored complexes with these metal ions in a sodium acetate-acetic acid buffer medium. nih.gov The resulting copper complex exhibits a maximum absorbance at a wavelength of 465 nm, while the nickel complex shows maximum absorbance at 395 nm. nih.gov This difference in absorption maxima allows for their simultaneous quantification.

The method demonstrates good sensitivity, as indicated by the molar absorptivity and Sandell's sensitivity values. The stoichiometry of the metal-ligand complexes for both copper and nickel has been determined to be 1:2.

Another derivative, 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime (PDPHBAO), has been synthesized and used for the extractive spectrophotometric determination of Iron(II). researchgate.net This reagent forms a faint yellowish-green complex with Fe(II) that can be extracted into chloroform (B151607) at a pH of 10.0, with an absorption maximum at 536 nm. researchgate.net

Spectrophotometric Determination of Metal Ions using 1-Phenyl-1,2-propanedione-2-oxime Derivatives

| Analyte | Reagent | λmax (nm) | pH | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) |

|---|---|---|---|---|---|

| Copper(II) | PPDOT | 465 | 3.0-8.0 | 0.58 x 10⁴ | 0.0110 |

| Nickel(II) | PPDOT | 395 | 3.0-8.0 | 1.20 x 10⁴ | 0.0050 |

| Iron(II) | PDPHBAO | 536 | 10.0 | 5.465 x 10³ | 9.3087 x 10⁻⁴ |

Data for Cu(II) and Ni(II) from a single study. nih.gov Data for Fe(II) from a separate study. researchgate.net

Design and Performance of Optical Chemical Sensors

While derivatives of 1-Phenyl-1,2-propanedione-2-oxime have proven effective as chromogenic agents in solution-based spectrophotometry, their specific incorporation into optical chemical sensors is not extensively documented in the reviewed scientific literature. Optical sensors typically involve the immobilization of a chemical recognition element onto a solid support or at the tip of a fiber optic, allowing for in-situ analysis. Although the colorimetric reactions of PPDOT and other derivatives with metal ions suggest their potential for use in such sensors, specific studies detailing the design, fabrication, and performance of optical sensors based on 1-Phenyl-1,2-propanedione-2-oxime were not identified in the surveyed literature.

Preconcentration and Extraction Techniques

For the determination of trace levels of analytes, a preconcentration step is often necessary to bring the analyte concentration to a level detectable by the analytical instrument. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high enrichment factors and the ability to remove interfering matrix components.

Solid-Phase Extraction (SPE) Utilizing Modified Sorbents

A derivative of 1-Phenyl-1,2-propanedione-2-oxime has been successfully used to create a modified sorbent for the solid-phase extraction of metal ions. Specifically, chloromethylated polystyrene has been functionalized with 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) to create a novel sorbent for the on-line preconcentration of copper(II).

In this method, an aqueous sample containing copper(II) is passed through a minicolumn packed with the PPDOT-modified polystyrene resin at a pH of 5.0. The copper ions are retained on the sorbent. Subsequently, the retained copper is eluted from the column with 1.0 M nitric acid (HNO₃) and directly quantified by flame atomic absorption spectrometry (FAAS). This on-line SPE method provides a simple and sensitive approach for the determination of trace copper in various matrices, including water, soil, and food samples.

Performance of PPDOT-Modified Sorbent for SPE of Copper(II)

| Parameter | Value |

|---|---|

| Sorbent | 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT) on chloromethylated polystyrene |

| Analyte | Copper(II) |

| Retention pH | 5.0 |

| Eluent | 1.0 M HNO₃ |

| Enrichment Factor | 41 |

| Linear Range | 3.00-120.0 µg L⁻¹ |

| Limit of Detection (3σ) | 0.56 µg L⁻¹ |

| Relative Standard Deviation (n=6 at 20 µg L⁻¹) | 2.0% |

Data sourced from a single study.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern and efficient sample preparation technique that has gained significant traction in analytical chemistry for the preconcentration of trace analytes from various liquid matrices. thermofisher.commdpi.com The method is lauded for its simplicity, rapidity, low cost, high recovery, and substantial enrichment factors. nih.govchromatographyonline.com At its core, DLLME is a miniaturized liquid-liquid extraction method based on a ternary solvent system. This system involves the rapid injection of a mixture containing a small volume of an appropriate extraction solvent and a disperser solvent into an aqueous sample. mdpi.comchromatographyonline.com This action creates a cloudy solution, which is a fine emulsion of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for the mass transfer of the analyte from the sample to the extraction solvent. thermofisher.commdpi.com

The selection of the extraction and disperser solvents is a critical step in developing a DLLME method. The extraction solvent should be immiscible with water and have a higher density than water to allow for collection by centrifugation, although low-density solvents can also be used with modifications to the procedure. nih.gov The disperser solvent must be miscible with both the aqueous sample and the extraction solvent, facilitating the formation of the emulsion. mdpi.com Common disperser solvents include methanol (B129727), ethanol (B145695), acetonitrile, and acetone, while chlorinated solvents are often used as extractants. researchgate.netresearchgate.net Following the extraction, the phases are separated by centrifugation, and the enriched analyte in the sedimented extraction solvent is collected for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). thermofisher.comnih.gov

While no specific studies detailing the application of DLLME for the direct determination of 1-Phenyl-1,2-propanedione-2-oxime have been identified in the current body of scientific literature, the technique has been successfully applied to the analysis of structurally related compounds, such as aromatic hydrocarbons and carbonyl compounds. nih.govnih.govnih.gov For instance, DLLME coupled with GC-MS has been effectively used for the determination of aromatic compounds, including benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), in water samples. researchgate.netnih.gov Furthermore, the analysis of various carbonyl compounds in water has been achieved through derivatization followed by microextraction techniques, indicating the feasibility of extracting functionalized molecules. nih.gov

A derivative of the target compound, 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT), has been synthesized and utilized as a sorbent in on-line solid-phase extraction for the preconcentration of copper, demonstrating the potential of this chemical scaffold in extraction methodologies. bohrium.comnih.gov This suggests that 1-Phenyl-1,2-propanedione-2-oxime itself possesses chemical properties amenable to extraction.

Based on the successful application of DLLME to similar analytes, a hypothetical DLLME procedure for 1-Phenyl-1,2-propanedione-2-oxime could be proposed. This would likely involve an extraction solvent such as a chlorinated hydrocarbon and a disperser solvent like methanol or acetonitrile. The optimization of various parameters, including the type and volume of extraction and disperser solvents, sample pH, and extraction time, would be crucial for achieving high extraction efficiency. The subsequent analysis would likely be performed by GC-MS or HPLC.

The table below summarizes typical experimental conditions for the DLLME of related aromatic and carbonyl compounds, which could serve as a starting point for the development of a specific method for 1-Phenyl-1,2-propanedione-2-oxime.

| Analyte Class | Extraction Solvent (Volume) | Disperser Solvent (Volume) | Sample Volume | Analytical Technique | Reference |

| Aromatic Hydrocarbons (BTEX) | Carbon Disulfide (30 µL) | Acetonitrile (1.00 mL) | 5.00 mL | GC-FID | researchgate.net |

| Polycyclic Aromatic Hydrocarbons | Carbon Tetrachloride (8.0 µL) | Acetone (1.00 mL) | 5.00 mL | GC-FID | nih.gov |

| Polycyclic Aromatic Hydrocarbons | 1-Octanol (50 µL) | Acetone (200 µL) | Not Specified | HPLC-FD | umt.edu.my |

| Benzodiazepines | Dichloromethane | Ethanol | Not Specified | HPLC-UV | researchgate.net |

| Mycotoxins | Chloroform | Methanol/Water (80:20, v/v) | Not Specified | LC-MS/MS | nih.gov |

Q & A

Q. What advanced techniques characterize the solid-state properties of 1-Phenyl-1,2-propanedione-2-oxime?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.